molecular formula C15H11N3O4 B5612334 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5612334
M. Wt: 297.26 g/mol
InChI Key: BQNCXDGJKDXVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11N3O4 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.07495584 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

  • A study synthesized N-substituted dihydropyrimidine derivatives that included 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl, showing in vitro antidiabetic activity through α-amylase inhibition (Lalpara et al., 2021).

Corrosion Inhibition

  • 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent corrosion inhibition efficiency for mild steel in sulfuric acid, hinting at potential applications in protecting metals (Bouklah et al., 2006).

Liquid Crystalline Properties

  • New mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group were synthesized, showing different liquid crystalline mesophases, which may have applications in liquid crystal technology (Abboud et al., 2017).

Luminescence Characteristics

  • Certain derivatives of 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles displayed high luminescence quantum yield, which can be explored in photoluminescent materials (Mikhailov et al., 2016).

Antimicrobial Activity

  • S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity, suggesting their potential as antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).

Photochemical Applications

  • Research on 5-aryl-1,2,4-oxadiazoles has demonstrated their utility in photoinduced electron transfer, which could be relevant in photovoltaic or photochemical synthesis applications (Buscemi et al., 1999).

Pharmaceutical Research

  • Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity, indicating their potential in pharmaceutical applications (Shingare et al., 2018).

Antioxidant and Analgesic Potential

  • New 1,3,4-oxadiazole derivatives showed potent antioxidant and analgesic activities, pointing towards their potential use in treating inflammatory conditions (Dinesha et al., 2014).

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)15-16-14(17-22-15)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNCXDGJKDXVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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